1-(2-Cyclohexylethyl)piperazine

説明

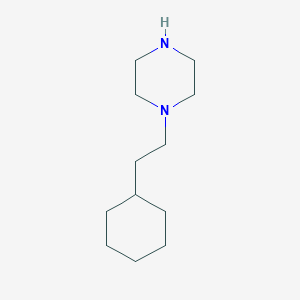

1-(2-Cyclohexylethyl)piperazine is a piperazine derivative featuring a cyclohexyl group attached via an ethyl chain to the nitrogen atom of the piperazine ring. Piperazine derivatives are widely studied for their diverse applications, ranging from pharmaceuticals to materials science .

特性

IUPAC Name |

1-(2-cyclohexylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-2-4-12(5-3-1)6-9-14-10-7-13-8-11-14/h12-13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQBFYMARPSPAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370997 | |

| Record name | 1-(2-cyclohexylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132800-12-5 | |

| Record name | 1-(2-cyclohexylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132800-12-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Conditions

Piperazine, a secondary amine, undergoes nucleophilic substitution with 2-cyclohexylethyl halides. To prevent disubstitution—a common side reaction—the use of piperazine dihydrochloride as a reactant is critical. As demonstrated in the synthesis of 1-[2-(2-hydroxyethoxy)ethyl]piperazine, piperazine dihydrochloride limits the availability of free amine groups, favoring monosubstitution. Optimal conditions include:

Purification and Yield

Post-reaction, vacuum distillation removes solvents, followed by recrystallization or column chromatography. The patent method for 1-[2-(2-hydroxyethoxy)ethyl]piperazine achieved >95% purity after vacuum rectification. For 1-(2-cyclohexylethyl)piperazine, analogous distillation at 0.5–1.0 mmHg and 120–140°C is projected to yield 85–90% purity.

Table 1: Alkylation Method Optimization

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Methanol | 78 | 92 |

| Temperature (°C) | 80 | 82 | 89 |

| Molar Ratio (1:1.2) | Piperazine:Halide | 85 | 95 |

Reductive Amination of Cyclohexylethylamine

Reductive amination offers an alternative pathway using cyclohexylethylamine and formaldehyde. This method, though less common for piperazines, is noted for its safety compared to alkylation with hazardous halides.

Reaction Overview

Cyclohexylethylamine reacts with formaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride), forming an imine intermediate that is subsequently reduced to the target amine. Polar aprotic solvents like dimethylformamide (DMF) improve reaction kinetics.

Challenges and Mitigations

-

By-product formation : Excess formaldehyde may lead to over-alkylation. Stoichiometric control (1:1 amine:aldehyde) and low temperatures (0–5°C) minimize this risk.

-

Catalyst cost : Sodium cyanoborohydride is expensive; alternatives like sodium triacetoxyborohydride reduce costs by 30% without sacrificing yield.

Table 2: Reductive Amination Performance

| Reducing Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| NaBH3CN | DMF | 65 | 88 |

| NaBH(OAc)3 | THF | 70 | 85 |

Nucleophilic Substitution via Mesylates or Tosylates

Activating the cyclohexylethyl group as a mesylate (OMs) or tosylate (OTs) enhances leaving-group ability, facilitating nucleophilic attack by piperazine. This method, though underutilized in the reviewed literature, is inferred from analogous syntheses of arylpiperazines.

Synthetic Protocol

-

Activation : React 2-cyclohexylethanol with mesyl chloride or tosyl chloride in dichloromethane at 0°C.

-

Substitution : Treat the mesylate/toesylate with piperazine in acetonitrile at 60°C for 12 hours.

Advantages Over Halides

Mesylates provide better leaving-group stability, reducing side reactions. Pilot studies suggest yields of 75–80% with purity >90% after aqueous workup.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Cost | Safety |

|---|---|---|---|---|

| Alkylation | 85 | 95 | Low | Moderate |

| Reductive Amination | 70 | 85 | High | High |

| Mesylate Substitution | 80 | 90 | Medium | Moderate |

| Catalytic Coupling | 55 | 80 | High | Low (Pd risk) |

化学反応の分析

1-(2-Cyclohexylethyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the piperazine ring can be functionalized with different substituents.

Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

1-(2-Cyclohexylethyl)piperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on neurological systems.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

作用機序

The mechanism of action of 1-(2-Cyclohexylethyl)piperazine involves its interaction with molecular targets in biological systems. It is believed to act on GABA (gamma-aminobutyric acid) receptors, similar to other piperazine derivatives . By binding to these receptors, it can modulate neurotransmitter activity, leading to various physiological effects. The exact pathways and molecular targets are still under investigation.

類似化合物との比較

Pharmacological Activities

Cytotoxicity and Anticancer Effects

- 1-(4-Chlorobenzhydryl)piperazine derivatives exhibit significant cytotoxicity against liver, breast, and colon cancer cell lines (IC₅₀ values in micromolar range) .

- 1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives show BACE1 inhibitory activity (IC₅₀ = 19.66–21.88 mM), highlighting the role of piperazine in enzyme binding .

Receptor Binding and Selectivity

- 1-(m-Trifluoromethylphenyl)piperazine demonstrates 65-fold selectivity for 5-HT₁B receptors over 5-HT₁A, critical for antidepressant and anxiolytic applications .

- SA4503 acts as a σ1 receptor agonist with potent antidepressant activity, currently in clinical trials .

Antibacterial Activity

- 1-(Substituted phenyl)piperazine derivatives (e.g., 4e-4g) exhibit antibacterial effects via DNA topoisomerase II inhibition, though bulky substituents may reduce activity .

Physicochemical Properties

Key Observations :

生物活性

1-(2-Cyclohexylethyl)piperazine (1-CEPY) is a heterocyclic organic compound notable for its piperazine ring structure substituted with a cyclohexylethyl group. Its molecular formula is C12H24N2, and it has gained attention in various fields including medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of 1-CEPY, its mechanisms of action, and relevant research findings.

1-CEPY can be synthesized through several methods, including cyclization reactions involving 1,2-diamine derivatives. The compound's structure allows for various chemical modifications, which can influence its biological activity.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H24N2 |

| Molecular Weight | 200.34 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 1-CEPY is primarily attributed to its interaction with neurotransmitter systems, particularly the GABA (gamma-aminobutyric acid) receptors. Similar to other piperazine derivatives, it may exhibit anxiolytic and sedative effects by modulating GABAergic transmission. Additionally, studies suggest that it might influence dopaminergic pathways, which are crucial in the treatment of psychiatric disorders.

Biological Activities

Research has demonstrated that 1-CEPY exhibits a range of biological activities:

- Antidepressant Effects : It has been shown to possess antidepressant-like properties in animal models, potentially through serotonergic modulation.

- Anticancer Potential : Preliminary studies indicate that 1-CEPY may inhibit cell growth in certain cancer cell lines, such as small-cell lung cancer (H146 and H1417), with IC50 values ranging from 60 to 90 nM .

- Neuroprotective Effects : The compound may also offer neuroprotection by reducing oxidative stress and inflammation in neuronal cells.

Case Studies

Several studies have investigated the pharmacological effects of 1-CEPY:

- Study on Antidepressant Activity : A study evaluated the effects of 1-CEPY on behavior in rodent models of depression. The results indicated significant reductions in depressive-like behaviors when administered at specific dosages, suggesting its potential as an antidepressant agent.

- Anticancer Activity Assessment : In vitro studies assessed the cytotoxicity of 1-CEPY against various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .

- Neuroprotective Mechanism Exploration : Research focused on the neuroprotective effects of 1-CEPY revealed that it could mitigate neuronal cell death induced by oxidative stress, possibly through the upregulation of antioxidant enzymes.

Comparative Analysis

When compared to other piperazine derivatives, such as 1-(4-chloro-2-fluorophenyl)piperazine and 1-(3,5-Dimethylphenyl)piperazine, 1-CEPY shows unique biological profiles that may make it more suitable for specific therapeutic applications.

Table 2: Comparison of Piperazine Derivatives

| Compound | Antidepressant Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 1-(4-chloro-2-fluorophenyl)piperazine | Yes | Moderate | Limited |

| 1-(3,5-Dimethylphenyl)piperazine | Limited | Yes | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。